molecular formula C11H5N5O B13729050 2H-1,2,3,4,10-Pentaazacyclopenta[b]fluoren-9-one

2H-1,2,3,4,10-Pentaazacyclopenta[b]fluoren-9-one

Cat. No.: B13729050
M. Wt: 223.19 g/mol
InChI Key: IQKSWMGTFGAYQU-UHFFFAOYSA-N
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Description

2H-1,2,3,4,10-Pentaazacyclopenta[b]fluoren-9-one is a nitrogen-rich heterocyclic compound characterized by a fused pentacyclic structure containing five nitrogen atoms in its aromatic framework. This compound belongs to the fluorenone family, where the ketone group at position 9 and the incorporation of multiple nitrogen atoms distinguish it from simpler fluorenone derivatives. Its structural complexity grants unique electronic properties, making it a candidate for applications in pharmaceuticals, materials science, and organic electronics. However, its synthesis and reactivity are less documented compared to other fluorenone analogs, necessitating comparative analysis with related compounds to infer its behavior .

Properties

Molecular Formula

C11H5N5O

Molecular Weight

223.19 g/mol

IUPAC Name

10,12,13,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,14-heptaen-8-one

InChI

InChI=1S/C11H5N5O/c17-9-6-4-2-1-3-5(6)7-8(9)13-11-10(12-7)14-16-15-11/h1-4H,(H,12,13,14,15,16)

InChI Key

IQKSWMGTFGAYQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=NNN=C4N=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indeno[1,2-e]-1,2,3-triazolo[4,5-b]pyrazin-9(2H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the efficient construction of the fused ring system. Common starting materials include indan-1,3-dione, benzaldehydes, and 5-amino-1-arylpyrazoles . Reaction conditions often involve the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

While specific industrial production methods for Indeno[1,2-e]-1,2,3-triazolo[4,5-b]pyrazin-9(2H)-one are not well-documented, the general principles of heterocyclic synthesis can be applied. Large-scale production would likely involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to ensure consistent product quality, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Indeno[1,2-e]-1,2,3-triazolo[4,5-b]pyrazin-9(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents onto the fused ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized compounds.

Scientific Research Applications

Indeno[1,2-e]-1,2,3-triazolo[4,5-b]pyrazin-9(2H)-one has a broad range of applications in scientific research:

Mechanism of Action

The mechanism by which Indeno[1,2-e]-1,2,3-triazolo[4,5-b]pyrazin-9(2H)-one exerts its effects is largely dependent on its interaction with molecular targets. These interactions often involve binding to enzymes or receptors, thereby modulating their activity. The compound’s fused ring system allows it to fit into specific binding sites, influencing pathways related to cell signaling, metabolism, or gene expression .

Comparison with Similar Compounds

The following sections provide a detailed comparison of 2H-1,2,3,4,10-Pentaazacyclopenta[b]fluoren-9-one with structurally or functionally related compounds, including 1,8-Diazafluoren-9-one, fluoren-9-one thiosemicarbazones, 1-aza-9-oxafluorenes, and spiro-fluorenone derivatives.

Structural and Electronic Features
Compound Core Structure Heteroatoms Key Functional Groups
This compound Pentacyclic fused system 5 N atoms Ketone (C=O) at position 9
1,8-Diazafluoren-9-one Tricyclic fused system 2 N atoms Ketone (C=O) at position 9
Fluoren-9-one thiosemicarbazones Fluorenone core + thiosemicarbazide 3 N, 1 S C=S, C=N, and C=O groups
1-Aza-9-oxafluorenes Bicyclic fused system 1 N, 1 O Ketone (C=O) at position 9

Key Observations :

  • Thiosemicarbazones introduce sulfur and additional nitrogen atoms, enabling diverse biological interactions (e.g., antimicrobial activity) .

Key Observations :

  • The pentaaza compound’s synthesis remains hypothetical but may borrow from Pd-catalyzed methods used for simpler fluorenones .
  • Thiosemicarbazones achieve high yields (up to 89%) under mild acid catalysis, suggesting scalability for pharmaceutical applications .

Key Observations :

  • Thiosemicarbazones demonstrate confirmed antimicrobial and anticancer activities, validated by NMR and LC-MS data .
  • Spiro-fluorenone derivatives show potent antioxidant effects, outperforming ascorbic acid in some cases .

Key Contradictions :

  • While 1-aza-9-oxafluorenes exhibit poor cycloaddition reactivity, their protonation states (similar to pentaaza derivatives) suggest unexplored synthetic pathways .

Biological Activity

2H-1,2,3,4,10-Pentaazacyclopenta[b]fluoren-9-one (CAS No. 62139-53-1) is a complex heterocyclic compound with significant biological activity potential. Its unique structure, characterized by multiple nitrogen atoms within a fused ring system, suggests a variety of interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula for this compound is C11H5N5O, with a molecular weight of 223.19 g/mol. The compound features a fused ring system that includes indene and triazole moieties, which are known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC11H5N5O
Molecular Weight223.19 g/mol
IUPAC Name10,12,13,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,14-heptaen-8-one
CAS Number62139-53-1

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets such as enzymes and receptors. These interactions can modulate cellular signaling pathways and influence metabolic processes:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to receptors that regulate gene expression and cell signaling.
  • Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties that could protect cells from oxidative stress.

Biological Activity Studies

Several studies have investigated the biological activities associated with derivatives of this compound:

Antimicrobial Activity

Research has shown that various derivatives exhibit significant antimicrobial properties against bacteria and fungi. For instance:

  • Study Findings : A study demonstrated that derivatives synthesized from related compounds showed inhibition zones ranging from 11.8 mm to 19.4 mm against different microbial strains when tested using the agar well diffusion method .
Compound NameZone of Inhibition (mm)
N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine17.9
Fluorenone thiosemicarbazone derivative15.6
Fluorenone oxime derivative14.3

Antitumor Activity

Some derivatives have also been evaluated for their antitumor potential:

  • Case Study : Metal complexes derived from thiosemicarbazones exhibited significant cytotoxic effects against cancer cell lines in vitro . The mechanism was linked to apoptosis induction and cell cycle arrest.

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